molecular formula C13H15F3N2O3 B11513181 2-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11513181
M. Wt: 304.26 g/mol
InChI Key: KFEZPDBEXUEDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide: , also known by its chemical formula C₁₁H₁₃NO₃ , is a compound with interesting properties. Let’s explore its characteristics and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the reaction between 4-(trifluoromethoxy)benzaldehyde and morpholine . The reaction proceeds through an imine intermediate, followed by reduction to yield the desired product.

Reaction Conditions::
  • Reactants: 4-(trifluoromethoxy)benzaldehyde, morpholine
  • Solvent: Organic solvent (e.g., dichloromethane, ethanol)
  • Catalyst: Acidic or basic conditions
  • Temperature: Room temperature or reflux
  • Isolation: Purification by recrystallization or column chromatography

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group can yield secondary amines.

    Substitution: The trifluoromethoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution using amines or other nucleophiles.

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Formation of carboxylic acids or ketones.
  • Reduction: Secondary amines.
  • Substitution: Various derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmaceutical properties.

    Chemical Biology: Used as a building block in drug discovery.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

    2-(morpholin-4-yl)ethylphenyl]methyl})amine: .

    2-(morpholin-4-yl)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine: .

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

2-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C13H15F3N2O3/c14-13(15,16)21-11-3-1-10(2-4-11)17-12(19)9-18-5-7-20-8-6-18/h1-4H,5-9H2,(H,17,19)

InChI Key

KFEZPDBEXUEDRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.